molecular formula C12H12O5 B2608012 ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate CAS No. 1646839-55-5

ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

Cat. No.: B2608012
CAS No.: 1646839-55-5
M. Wt: 236.223
InChI Key: DNZQBOVZFWQLMA-UHFFFAOYSA-N
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Description

Ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C12H12O5 and its molecular weight is 236.223. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetrahydrobenzo[g]chromene Derivatives : A series of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates were synthesized using a one-pot multicomponent reaction. These compounds are formed through Knoevenagel condensation, Michael addition, and intramolecular annulation (Duan et al., 2013).

  • Diversity-Oriented Synthesis : A novel one-pot method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives was developed. This method efficiently generates a library of 55 compounds, highlighting the diversity and versatility of this compound in synthetic chemistry (Vodolazhenko et al., 2012).

  • Synthesis of Spiro Heterocyclization Compounds : Ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates reacted with various compounds to produce substituted ethyl 2-amino-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates, demonstrating its role in the formation of complex spiro compounds (Dmitriev et al., 2015).

  • Fluorescent Properties : The synthesis and fluorescent properties of (E)-ethyl-7-(cinnamoyloxy)-2-oxo-2H-chromene-3-carboxylate were studied, indicating the potential use of these compounds in fluorescence applications (Bai Jing-hua, 2011).

  • Photoluminescence Study : Ethyl coumarin-3-carboxylate derivatives, including ethyl 2-oxo-2H-chromene-3-carboxylate, were synthesized and their UV-vis spectra and photoluminescence investigated. These compounds showed strong blue-violet emission under ultraviolet light excitation, suggesting potential applications in photoluminescent materials (Song et al., 2014).

Antibacterial Activity

  • Antibacterial Activity of Metal Complexes : The antibacterial properties of ethyl 2-oxo-2H-chromene-3-carboxylate complexes with transitional metal ions were studied, revealing significant effectiveness against human pathogenic bacteria, particularly Staphylococcus aureus (Hassan, 2014).

Properties

IUPAC Name

ethyl 2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-2-16-11(14)8-6-7-9(13)4-3-5-10(7)17-12(8)15/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZQBOVZFWQLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCC2=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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